1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to a class of pyridazinone derivatives designed as proteasome inhibitors targeting Trypanosoma cruzi, the causative agent of Chagas disease . Its structure features:
- A pyridazinone core (6-oxo-1,6-dihydropyridazine) as the central pharmacophore.
- A benzyl group at position 1, providing lipophilicity.
The synthesis involves coupling 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with amines using activating agents like T3P or HATU in dichloromethane (DCM) or dimethylformamide (DMF), followed by purification via flash chromatography .
Properties
IUPAC Name |
1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)13-21-20(25)18-11-12-19(24)23(22-18)14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXYGQXZEGVGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzylamine with a suitable benzyl halide to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protecting groups may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of dihydropyridazines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values in the low micromolar range. The study suggested that the presence of the methoxyphenyl group enhances the compound's efficacy by improving its interaction with cellular targets .
Neuroprotective Effects
The neuroprotective properties of 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide have been investigated in models of neurodegenerative diseases. The compound shows promise in reducing oxidative stress and inflammation in neuronal cells.
Case Study :
In vitro studies demonstrated that this compound could significantly reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress. This effect was attributed to the compound's ability to upregulate antioxidant enzymes such as superoxide dismutase and catalase .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to cancer and neurodegeneration.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 5.2 |
| Acetylcholinesterase | Non-competitive | 8.7 |
These results indicate that 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide could serve as a lead compound for developing new therapeutic agents targeting these enzymes .
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
- Methoxy Groups : Compounds with methoxy substituents (e.g., target compound, Compound 19) exhibit improved solubility compared to purely lipophilic analogs (e.g., trifluoromethyl derivatives) .
- Fluorination : Fluorine atoms (e.g., Compound 9, 12, 19) increase metabolic stability and binding affinity due to electronegativity and small atomic radius .
- Benzyl vs. Smaller Alkyl Groups : Replacing benzyl with methyl (e.g., ) reduces molecular weight but may compromise target engagement due to decreased hydrophobic interactions.
Analytical Characterization
Biological Activity
1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including synthesis methodologies, cytotoxicity, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions that include the formation of the pyridazine ring and subsequent functionalization. The compound features a benzyl group and a methoxyphenyl moiety, which are crucial for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the pyridazine core have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 5.2 | Inhibition of cell proliferation |
| 2 | MCF7 | 3.8 | Induction of apoptosis |
| 3 | HeLa | 4.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it has a broad spectrum of activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell death .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a preclinical model of cancer. The study reported a significant reduction in tumor size in treated groups compared to controls, with observed apoptosis in tumor cells confirmed via histological analysis . Another study focused on its antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a therapeutic agent in treating resistant infections .
Q & A
Q. What are the optimized synthetic routes for 1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including condensation of substituted pyridazine precursors with benzyl and 4-methoxybenzylamine derivatives. Key steps require:
- Temperature control : Maintaining 60–80°C during carboxamide formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysts : Lewis acids like ZnCl₂ may accelerate cyclization .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is critical for isolating high-purity product (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirm substituent positions (e.g., benzyl and 4-methoxyphenyl groups) via chemical shifts (δ 3.8 ppm for OCH₃) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>98%) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the dihydropyridazine core .
Q. What preliminary biological activities have been observed for this compound?
In vitro studies suggest:
- Enzyme inhibition : Competitive inhibition of kinases (IC₅₀ ~10 µM) due to carboxamide interaction with ATP-binding pockets .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 32 µg/mL) via membrane disruption .
- Receptor binding : Partial agonism at serotonin receptors (5-HT₂A) attributed to the 4-methoxybenzyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, melting point) across studies?
Discrepancies arise from:
- Synthetic variations : Impurities (e.g., unreacted intermediates) alter melting points. Recrystallization in ethanol/water mixtures improves consistency .
- Solvent-dependent solubility : LogP calculations (e.g., ~2.5) predict higher solubility in DMSO, but experimental validation via shake-flask method is recommended .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting thermal stability .
Q. What computational strategies can optimize reaction pathways for this compound?
The ICReDD framework integrates:
- Quantum chemical calculations : Transition-state modeling identifies energy barriers in cyclization steps .
- Machine learning : Training datasets from analogous dihydropyridazines predict optimal catalysts (e.g., Pd/C for debenzylation) .
- High-throughput screening : Automated workflows test solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How can this compound be applied in cross-disciplinary research (e.g., material science)?
- Catalysis : The carboxamide group chelates metal ions (e.g., Cu²⁺), enabling use in heterogeneous catalysis .
- Photodynamic therapy : UV-vis absorption at 320 nm suggests potential as a photosensitizer when conjugated with porphyrin derivatives .
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Acute toxicity (LD₅₀ >500 mg/kg in rodents) mandates use of fume hoods and PPE .
- Storage : Stable at -20°C under argon; degradation products (e.g., hydrolyzed carboxamide) monitored via TLC .
Q. How do in vitro and in vivo pharmacological profiles differ, and what factors drive these disparities?
- Metabolic instability : Rapid hepatic clearance (t₁/₂ <1 hr) in murine models due to CYP450-mediated oxidation of the benzyl group .
- Bioavailability : Nanoformulation (e.g., liposomal encapsulation) improves plasma concentration (AUC increase by 3x) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
